n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine
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Overview
Description
n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine: is a heterocyclic compound that combines the structural elements of benzimidazole and thiophene. Benzimidazole is known for its extensive range of therapeutic applications, while thiophene is a sulfur-containing heterocycle with diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine typically involves a multi-step process. One common method includes the reaction of thiophene-2,3-diamine with dimethyl phthalate and substituted anilines in the presence of a catalyst such as H3PO4. This reaction is carried out in a mixture of ethanol and water at 70-75°C for 1.5-2.0 hours .
Industrial Production Methods: the principles of green chemistry, such as the use of non-toxic reactants and solvents, short reaction times, and high yields, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by agents such as sodium metabisulphite.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring
Common Reagents and Conditions:
Oxidation: Sodium metabisulphite in a mixture of solvents under mild conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Various nucleophiles in the presence of a base such as triethylamine
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Medicine: Investigated for its antimicrobial, antiviral, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-(2,2,2-trifluoroethyl) benzimidazole derivatives are known for their diverse biological activities.
Thiophene Derivatives: Thiophene-based molecules are extensively studied for their anticancer, anti-inflammatory, and antimicrobial properties.
Uniqueness: n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine is unique due to its combined structural elements of benzimidazole and thiophene, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H12N4S |
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Molecular Weight |
256.33 g/mol |
IUPAC Name |
N'-(2-thiophen-3-yl-3H-benzimidazol-5-yl)ethanimidamide |
InChI |
InChI=1S/C13H12N4S/c1-8(14)15-10-2-3-11-12(6-10)17-13(16-11)9-4-5-18-7-9/h2-7H,1H3,(H2,14,15)(H,16,17) |
InChI Key |
CQXYGSZXAFMZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)N=C(N2)C3=CSC=C3)N |
Origin of Product |
United States |
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